Eldecalcitol
Overview
Description
Eldecalcitol (ED-71) is an analog of the active form of vitamin D. It has a hydroxypropoxy group at the 2β-position of 1,25 (OH)2D3 . It is a more potent inhibitor of bone resorption than alfacalcidol in an estrogen-deficient rat model of osteoporosis . Eldecalcitol effectively and safely increased lumbar and hip bone mineral density (BMD) in osteoporotic patients who also received vitamin D3 supplementation .
Synthesis Analysis
Eldecalcitol was initially synthesized in a linear manner. The 27-step linear sequence was suboptimal due to its lengthiness and low overall yield (ca. 0.03%). A convergent approach based on the Trost coupling reaction was developed, which improved the overall yield . Further biomimetic studies were investigated for the practical production of eldecalcitol .Molecular Structure Analysis
Eldecalcitol is an analog of 1a,25-dihydroxyvitamin D3 [1,25 (OH)2D3], bearing a hydroxypropoxy residue at the 2b position . It binds to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25 (OH)2D, showing a long half-life in plasma .Chemical Reactions Analysis
Eldecalcitol binds to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25 (OH)2D, showing a long half-life in plasma . It also interacts with other drugs, such as Acetyldigitoxin, Alfacalcidol, Aluminum hydroxide, Beclomethasone dipropionate, and Bendroflumethiazide .Physical And Chemical Properties Analysis
Eldecalcitol is a small molecule with a chemical formula of C30H50O5 and an average weight of 490.725 . It is an investigational drug .Scientific Research Applications
Osteoporosis Treatment
Eldecalcitol, an analog of 1,25-dihydroxyvitamin D3, has demonstrated efficacy in preventing osteoporotic fractures. A randomized, double-blind study compared eldecalcitol with alfacalcidol in osteoporotic patients, revealing that eldecalcitol significantly reduced the incidence of vertebral and wrist fractures. It was more effective than alfacalcidol in increasing bone mineral density and decreasing bone turnover markers, suggesting its superiority in osteoporosis management (Matsumoto et al., 2011).
Pharmacokinetics
Research on eldecalcitol's pharmacokinetics has been conducted to understand its absorption and systemic exposure. Studies have assessed the bioequivalence of different eldecalcitol formulations and investigated how food intake affects its absorption. These studies contribute to optimizing eldecalcitol administration for effective treatment (Wu et al., 2022).
Bone Defect Restoration
Eldecalcitol has been studied for its role in bone defect restoration. In experiments with rats, eldecalcitol administration combined with guided bone regeneration showed promising results. It accelerated bone formation, reduced osteoclastic bone resorption, and promoted bone mineralization, highlighting its potential application in bone defect healing (Han et al., 2017).
Oral Cancer Treatment
A novel application of eldecalcitol is in the field of oncology, particularly in the treatment of oral cancer. Studies have found that eldecalcitol inhibits the proliferation and migration of oral cancer cells, induces apoptosis, and downregulates glutathione peroxidase-1 expression. These findings suggest eldecalcitol's potential as an anti-cancer drug, providing new insights into its therapeutic applications beyond bone health (Lu et al., 2021).
Bone Mineral Density and Fracture Risk Reduction
Clinical studies on eldecalcitol have consistently shown its effectiveness in increasing bone mineral density and reducing fracture risk in osteoporosis patients. It has been noted for its dual effects on metabolism of bone and calcium, making it particularly useful for elderly patients with vitamin D deficiency. These findings underscore its role in osteoporosis treatment and prevention of bone fragility (Noguchi et al., 2013).
Interaction with Mechanical Loading in Bone
Research has also explored the interaction of eldecalcitol with mechanical loading in bone. A study on rats indicated that eldecalcitol enhances the cortical bone response to mechanical loading, suggesting a synergistic effect in improving bone health. This finding is particularly relevant for patients undergoing exercise therapy in conjunction with osteoporosis treatment (Yamasaki et al., 2015).
Safety And Hazards
Eldecalcitol is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . It also has a higher risk of hypercalciuria .
Future Directions
Eldecalcitol has been shown to induce the modeling-based bone formation in trabeculae, i.e., “minimodeling” previously proposed by Frost, in addition to exerting anti-resorptive effects for the osteoporotic treatment . Since minimodeling-/modeling-based bone formation is not coupled with osteoclastic bone resorption, eldecalcitol may be able to induce bidirectional function—anti-resorptive effects and anabolic effects mediated by minimodeling-/modeling-based bone formation . Further large-scale trials should be conducted to verify the long-term effects and safety of ELD in osteoporosis .
properties
IUPAC Name |
(1R,2R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3/b22-11+,23-12-/t20-,24-,25+,26-,27-,28-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEXGDDBXLBRTD-AYIMTCTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H]([C@H]([C@@H](C3=C)O)OCCCO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Eldecalcitol [1a,25-DIHYDROXY-2ß-(3-hydroxypropoxy)vitamin D3] is an analog of 1a,25-dihydroxyvitamin D3 [1,25(OH)2D3], bearing a hydroxypropoxy residue at the 2b position. Eldecalcitol is also effective in increasing bone mass and was able to enhance bone strength in rodents. It binds to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25(OH)2D, showing a long half-life in plasma. | |
Record name | Eldecalcitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05295 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Eldecalcitol | |
CAS RN |
104121-92-8 | |
Record name | Eldecalcitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104121-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eldecalcitol [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104121928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eldecalcitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05295 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ELDECALCITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2JP8UE90H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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